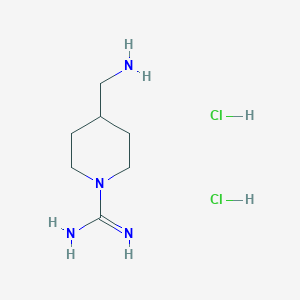

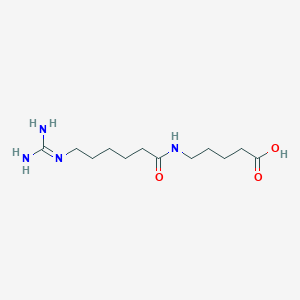

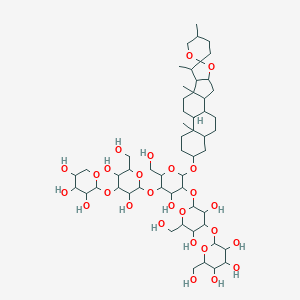

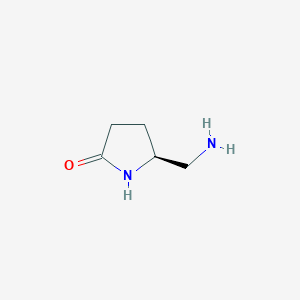

5-((6-((Aminomethyl)amino)-1-oxohexyl)amino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((6-((Aminomethyl)amino)-1-oxohexyl)amino)pentanoic acid, commonly known as D-Lysine monohydrochloride, is a non-essential amino acid that plays a vital role in protein synthesis. It is an important component of the human diet and can be found in various food sources such as meat, dairy, and legumes.

Mechanism of Action

D-Lysine monohydrochloride works by acting as a substrate for various enzymes involved in protein synthesis. It is incorporated into proteins during translation, which is the process by which the genetic code is translated into proteins. D-Lysine monohydrochloride also plays a role in the regulation of gene expression and the maintenance of cellular homeostasis.

Biochemical and Physiological Effects:

D-Lysine monohydrochloride has several biochemical and physiological effects. It is involved in the synthesis of collagen, which is an important component of connective tissue. It also plays a role in the synthesis of carnitine, which is involved in the transport of fatty acids into the mitochondria for energy production. Additionally, D-Lysine monohydrochloride has been shown to enhance the absorption of calcium, which is important for bone health.

Advantages and Limitations for Lab Experiments

D-Lysine monohydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it has a low toxicity profile and is generally well-tolerated. However, one limitation is that it can be difficult to isolate and purify D-Lysine monohydrochloride from other amino acids. Additionally, it may interact with other compounds in the experimental system, which can complicate data interpretation.

Future Directions

There are several future directions for research on D-Lysine monohydrochloride. One area of interest is its potential use in the treatment of herpes simplex virus infections. Several studies have shown that D-Lysine monohydrochloride may be effective in reducing the frequency and severity of herpes simplex virus outbreaks. Another area of interest is its potential use as an anti-cancer agent. Several studies have shown that D-Lysine monohydrochloride may have anti-tumor effects and may enhance the efficacy of chemotherapy drugs. Additionally, further research is needed to better understand the mechanism of action of D-Lysine monohydrochloride and its role in various physiological processes.

Synthesis Methods

D-Lysine monohydrochloride can be synthesized through several methods, including fermentation, chemical synthesis, and enzymatic synthesis. Fermentation involves the use of microorganisms to produce D-Lysine monohydrochloride from glucose or other carbohydrate sources. Chemical synthesis involves the reaction of Lysine with hydrochloric acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction between Lysine and hydrochloric acid.

Scientific Research Applications

D-Lysine monohydrochloride has been extensively studied for its role in protein synthesis and its potential therapeutic applications. It has been shown to improve wound healing, enhance immune function, and reduce the risk of cardiovascular disease. Additionally, D-Lysine monohydrochloride has been studied for its potential use in the treatment of herpes simplex virus infections and as a potential anti-cancer agent.

Properties

| 145328-92-3 | |

Molecular Formula |

C12H24N4O3 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

5-[6-(diaminomethylideneamino)hexanoylamino]pentanoic acid |

InChI |

InChI=1S/C12H24N4O3/c13-12(14)16-9-4-1-2-6-10(17)15-8-5-3-7-11(18)19/h1-9H2,(H,15,17)(H,18,19)(H4,13,14,16) |

InChI Key |

BULXDAAOZVOYBI-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N |

Canonical SMILES |

C(CCC(=O)NCCCCC(=O)[O-])CC[NH+]=C(N)N |

| 145328-92-3 | |

synonyms |

SF 6,5 SF-6,5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)

![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)